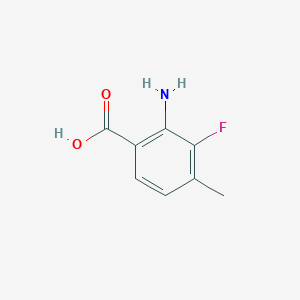
Adamantan-1-amine;sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adamantan-1-amine;sulfate is a compound derived from adamantane, a polycyclic hydrocarbon with a diamond-like structure Adamantane derivatives are known for their high stability and unique chemical properties, making them valuable in various scientific and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of adamantan-1-amine typically involves the amination of adamantane. One common method is the reaction of adamantane with ammonia in the presence of a catalyst such as platinum or palladium. The reaction is carried out at high temperatures and pressures to facilitate the formation of the amine group.
Industrial Production Methods
Industrial production of adamantan-1-amine;sulfate involves the large-scale synthesis of adamantan-1-amine followed by its reaction with sulfuric acid to form the sulfate salt. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Adamantan-1-amine;sulfate undergoes several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amine group to a primary amine or other reduced forms.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitrosoadamantane or nitroadamantane.
Reduction: Formation of primary amines or other reduced derivatives.
Substitution: Formation of alkylated or acylated adamantane derivatives.
Aplicaciones Científicas De Investigación
Adamantan-1-amine;sulfate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antiviral and antiparkinsonian agent.
Medicine: Used in the development of drug delivery systems and as a scaffold for drug design.
Industry: Employed in the production of high-performance materials and polymers.
Mecanismo De Acción
The mechanism of action of adamantan-1-amine;sulfate involves its interaction with specific molecular targets. In medicinal applications, it is known to inhibit viral replication by blocking the ion channels required for viral entry into host cells. Additionally, it modulates neurotransmitter release in the brain, making it effective in treating neurological disorders.
Comparación Con Compuestos Similares
Adamantan-1-amine;sulfate is unique compared to other adamantane derivatives due to its sulfate group, which enhances its solubility and stability. Similar compounds include:
Amantadine: An antiviral and antiparkinsonian drug.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral agent with a similar structure.
These compounds share the adamantane core but differ in their functional groups and specific applications, highlighting the versatility of adamantane derivatives in various fields.
Propiedades
Fórmula molecular |
C10H17NO4S-2 |
|---|---|
Peso molecular |
247.31 g/mol |
Nombre IUPAC |
adamantan-1-amine;sulfate |
InChI |
InChI=1S/C10H17N.H2O4S/c11-10-4-7-1-8(5-10)3-9(2-7)6-10;1-5(2,3)4/h7-9H,1-6,11H2;(H2,1,2,3,4)/p-2 |
Clave InChI |
PLRGINNCKYSSTP-UHFFFAOYSA-L |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)N.[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[4-(pyridin-4-ylmethoxy)phenyl]methylidene]hydroxylamine](/img/structure/B11821293.png)
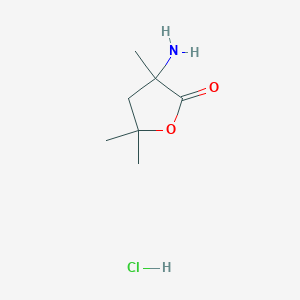


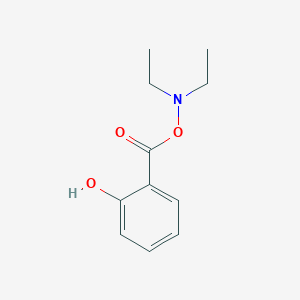
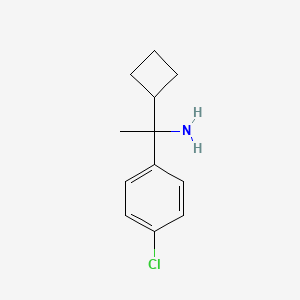

![N-[(1-Phenyl-1h-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11821350.png)
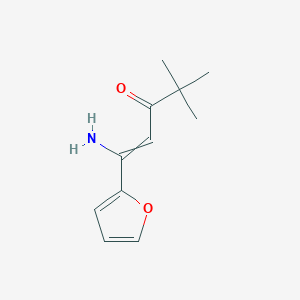

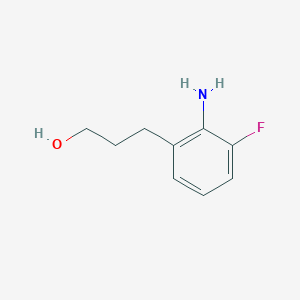
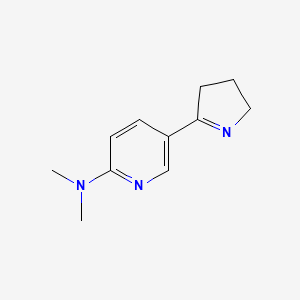
![3-([(Tert-butoxy)carbonyl]amino)hex-5-ynoic acid](/img/structure/B11821376.png)
